

# A Technical Guide to KIF18A: Structure, Conformation, and Inhibitor Binding Sites

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: KIF18A-IN-12

Cat. No.: B12360162

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

**Executive Summary:** Kinesin Family Member 18A (KIF18A) is a motor protein from the kinesin-8 family, which plays a critical role in regulating microtubule dynamics, particularly during mitosis. Its function in ensuring proper chromosome congression and alignment makes it a crucial protein for cell division. Elevated expression of KIF18A is observed in various cancers, and it has been identified as a key dependency in chromosomally unstable (CIN) tumor cells, making it a promising therapeutic target. This guide provides an in-depth overview of the KIF18A protein structure, its conformational dynamics, and the binding sites of known small-molecule inhibitors. We consolidate structural data, quantitative binding affinities, and key experimental methodologies to serve as a comprehensive resource for ongoing research and drug discovery efforts.

## Introduction to KIF18A

KIF18A is a molecular motor that utilizes the energy from ATP hydrolysis to move along microtubule tracks.<sup>[1]</sup> As a member of the kinesin-8 family, it possesses microtubule depolymerization activity, which is essential for controlling the length of kinetochore microtubules during cell division.<sup>[2]</sup> This regulation is vital for the precise alignment of chromosomes at the metaphase plate, a prerequisite for accurate chromosome segregation.<sup>[3]</sup> Several studies have demonstrated that while KIF18A is not essential for normal somatic cell division, it is critical for the survival of cancer cells exhibiting chromosomal instability, a

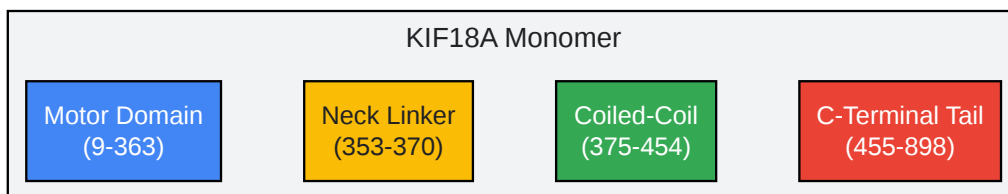
common hallmark of aggressive tumors.[2][3] This selective dependency has positioned KIF18A as an attractive target for the development of novel anti-mitotic cancer therapies.

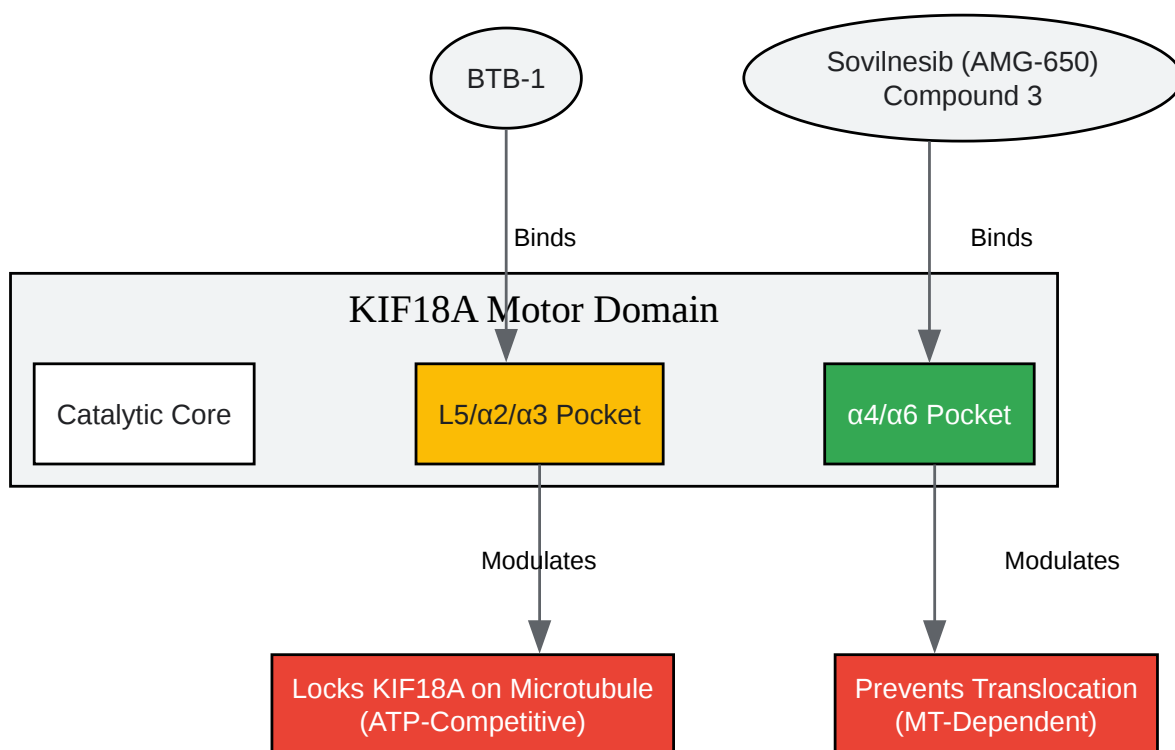
## KIF18A Protein Structure

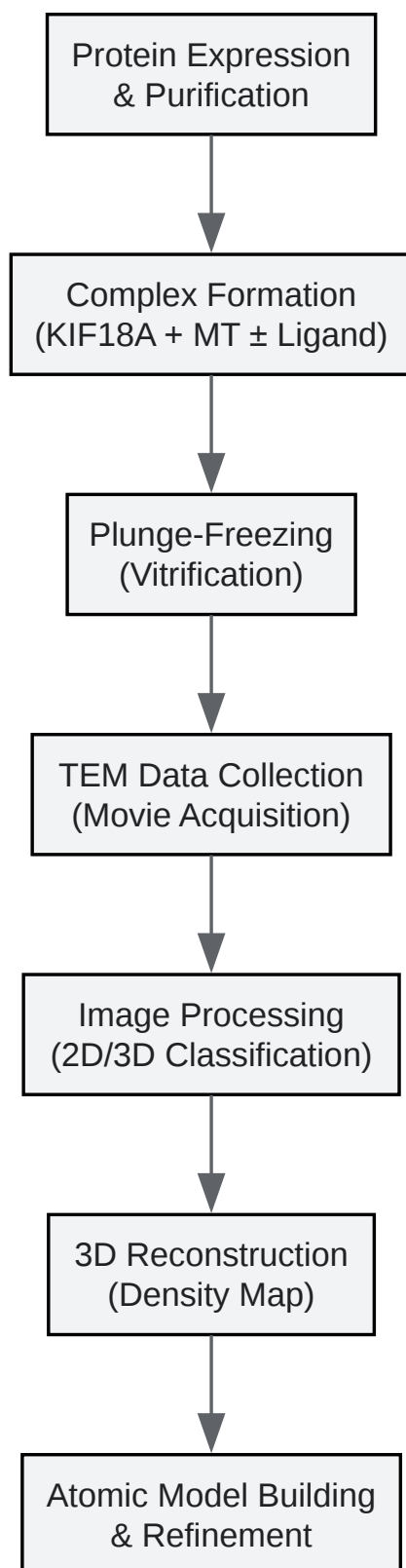
### Domain Architecture

The human KIF18A protein is a homodimer comprised of 898 amino acids.[4][5] Its structure can be segmented into four primary functional domains, a conserved architecture among kinesin-8 family members.[4][6]

- **N-Terminal Motor Domain** (approx. residues 9-363): This highly conserved domain is the catalytic core of the protein. It contains the microtubule-binding interface and the nucleotide-binding pocket, which is responsible for ATP hydrolysis.[4][6] Key structural elements within this domain, such as the P-loop, Switch I, and Switch II regions, undergo conformational changes upon ATP binding and hydrolysis to generate force.[7]
- **Neck Linker** (approx. residues 353-370): This flexible region connects the motor domain to the central stalk.[4][6] It plays a crucial role in the processive movement of the kinesin dimer along the microtubule by coordinating the activity of the two motor heads.[8]
- **Central Coiled-Coil Domain** (approx. residues 375-454): This region facilitates the homodimerization of two KIF18A monomers.[4][6]
- **C-Terminal Tail Domain** (approx. residues 455-898): This domain is less conserved and is believed to be involved in cargo binding and the regulation of the motor's activity. It also contains a nuclear localization sequence (NLS).[4]







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 516: Discovery and preclinical characterization of AMG 650, a first-in-class inhibitor of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Sovilnesib (AMG650) | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to KIF18A: Structure, Conformation, and Inhibitor Binding Sites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360162#kif18a-protein-structure-and-inhibitor-binding-sites]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)